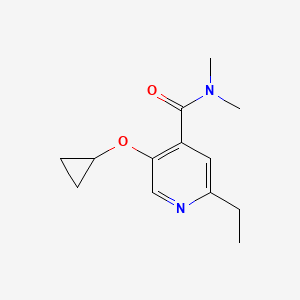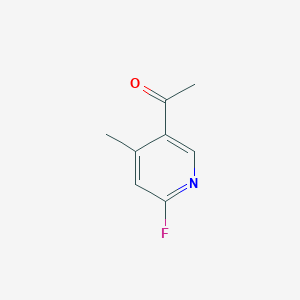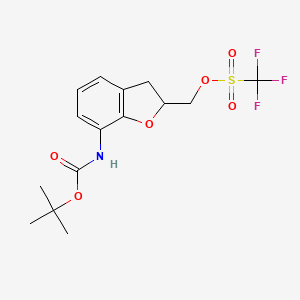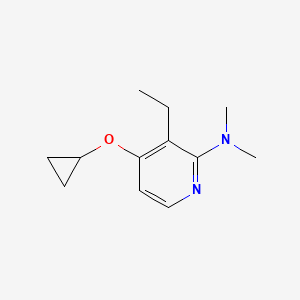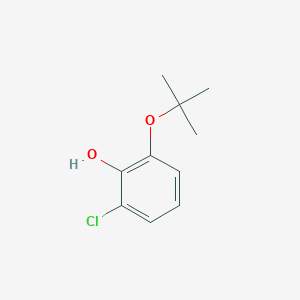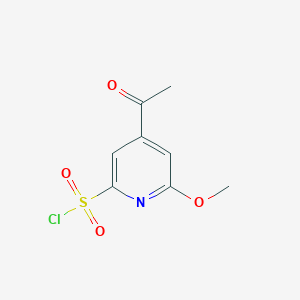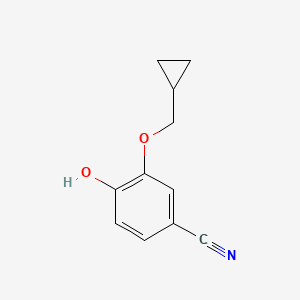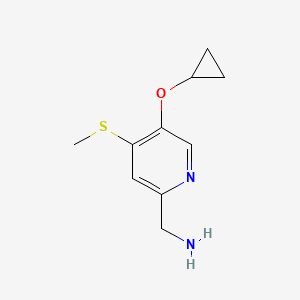
(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The cyclopropoxy and methylthio groups can be introduced through nucleophilic substitution reactions.
Amination: The methanamine group can be introduced through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone.
科学的研究の応用
(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine: Unique due to its specific substituents.
Pyridine Derivatives: Other compounds with different substituents on the pyridine ring.
Thioether Compounds: Compounds containing a sulfur atom bonded to two carbon atoms.
Uniqueness
This compound is unique due to the combination of its cyclopropoxy and methylthio substituents, which may confer specific biological activities and chemical properties.
特性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC名 |
(5-cyclopropyloxy-4-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-10-4-7(5-11)12-6-9(10)13-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3 |
InChIキー |
JVVPHXRCPBECGB-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=NC(=C1)CN)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


